

# The role of MTX115325 in PINK1/Parkin pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MTX115325 |           |
| Cat. No.:            | B12387795 | Get Quote |

An In-depth Technical Guide on the Role of MTX115325 in the PINK1/Parkin Pathway

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Mitochondrial dysfunction is a cornerstone of Parkinson's Disease (PD) pathology, leading to the progressive loss of dopaminergic neurons. The PINK1/Parkin pathway is a critical cellular quality control mechanism that identifies and removes damaged mitochondria through a process known as mitophagy. This pathway is negatively regulated by the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 30 (USP30). MTX115325 is a potent, selective, and brain-penetrant small molecule inhibitor of USP30. By inhibiting USP30, MTX115325 enhances the PINK1/Parkin-mediated ubiquitination of mitochondrial proteins, thereby promoting the clearance of dysfunctional mitochondria. Preclinical studies in various models of PD have demonstrated that MTX115325 can protect dopaminergic neurons, preserve dopamine levels, and reduce pathological  $\alpha$ -synuclein accumulation. These compelling findings validate USP30 as a promising therapeutic target for neuroprotection in PD and have propelled MTX115325 into clinical development as a potential disease-modifying therapy.

# Introduction: Mitochondrial Dysfunction in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta[1]. A significant body of evidence implicates the dysfunction of mitochondrial homeostasis as a key pathophysiological



mechanism in PD[2][3]. Mitochondria are essential for neuronal health, providing the necessary energy for cellular functions[4][5]. When damaged, they can produce harmful reactive oxygen species, contributing to cellular stress and eventual cell death[4].

To maintain a healthy mitochondrial population, cells employ a sophisticated quality control system, a key component of which is mitophagy[6][7]. Mitophagy is the selective degradation of damaged or superfluous mitochondria via the autophagy pathway[8]. This process is critical for neuronal homeostasis, and its impairment is linked to the pathogenesis of neurodegenerative diseases, including PD[7].

# The PINK1/Parkin Pathway: A Cornerstone of Mitophagy

Genetic studies have identified mutations in the PINK1 (PTEN-induced putative kinase 1) and PARK2 (Parkin) genes as causes of autosomal recessive, early-onset PD[3][6][9]. Subsequent research revealed that the proteins these genes encode function collaboratively in a signaling pathway to orchestrate mitophagy[1][8][10].

Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, indicated by a loss of mitochondrial membrane potential, PINK1 import is halted. This leads to the accumulation and activation of PINK1 on the outer mitochondrial membrane (OMM)[1][6]. Activated PINK1 then phosphorylates ubiquitin (Ub) molecules present on the OMM at the Serine 65 position (pS65-Ub)[6][11].

These pS65-Ub molecules serve as a docking signal for the cytosolic E3 ubiquitin ligase, Parkin[11]. The binding of pS65-Ub alleviates Parkin's autoinhibited state. PINK1 further activates Parkin by directly phosphorylating its N-terminal ubiquitin-like (UbI) domain at Serine 65[1][12]. This fully activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that act as a signal for the autophagosome to engulf the damaged mitochondrion and deliver it to the lysosome for degradation[1][3][12].





Click to download full resolution via product page

**Caption:** The core PINK1/Parkin signaling pathway for mitophagy.

# **USP30: A Negative Regulator of Mitophagy**



The ubiquitination process is tightly regulated by a balance between ubiquitin ligases and deubiquitinating enzymes (DUBs)[4]. USP30 is a DUB that is localized to the outer mitochondrial membrane and actively removes ubiquitin chains from OMM proteins[3][10]. By doing so, USP30 directly counteracts the activity of Parkin, effectively acting as a brake on the mitophagy pathway[2][3][6]. Overexpression or increased activity of USP30 can suppress the clearance of damaged mitochondria, leading to their accumulation and subsequent cellular dysfunction, a scenario implicated in PD pathology[4][10]. Therefore, inhibiting USP30 presents an attractive therapeutic strategy to enhance mitophagy and protect neurons[3][6].



Click to download full resolution via product page



Caption: The antagonistic roles of Parkin and USP30 in mitophagy.

#### MTX115325: A Potent and Selective USP30 Inhibitor

MTX115325 (also known as MTX-325) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule developed by Mission Therapeutics that potently and selectively inhibits USP30[2][3][4]. Its mechanism of action is to block the deubiquitinating activity of USP30, thereby tipping the balance towards ubiquitination and enhancing Parkin-mediated mitophagy[13][14]. This leads to more efficient clearance of damaged mitochondria, offering a neuroprotective effect[3].



Click to download full resolution via product page

Caption: Mechanism of action of MTX115325 in promoting mitophagy.



### **Quantitative Data Presentation**

The preclinical profile of **MTX115325** demonstrates its potential as a therapeutic agent. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity of MTX115325

| Parameter        | Value | Cell/Assay System                                 | Reference   |
|------------------|-------|---------------------------------------------------|-------------|
| IC <sub>50</sub> | 12 nM | Biochemical<br>fluorescence<br>polarization assay | [3][10][15] |
| Cellular IC50    | 25 nM | Ubiquitin-probe competition assay                 | [3]         |
| EC50             | 32 nM | TOM20 ubiquitylation in HeLa cells                | [3][15]     |

| Selectivity | >2,000-fold | Against other deubiquitinating enzymes |[13] |

Table 2: In Vivo Pharmacokinetic Properties of MTX115325 in Mice

| Parameter                   | Value          | Dosing                        | Reference |
|-----------------------------|----------------|-------------------------------|-----------|
| Oral Bioavailability        | 98%            | 10 mg/kg, single<br>oral dose | [3][15]   |
| CNS Penetration<br>(Kpu,u)  | ~0.4           | 10 mg/kg, single oral<br>dose | [15]      |
| Metabolic Clearance         | 19.7 mL/min/kg | Intravenous delivery          | [3]       |
| C <sub>max</sub> (15 mg/kg) | 7546.9 ng/mL   | Single oral dose              | [15]      |

| C<sub>max</sub> (50 mg/kg) | 16374.3 ng/mL | Single oral dose |[15] |

Table 3: In Vivo Efficacy of MTX115325 in a Parkinson's Disease Mouse Model\*



| Parameter               | Treatment                     | Outcome                                            | Reference |
|-------------------------|-------------------------------|----------------------------------------------------|-----------|
| Dopaminergic<br>Neurons | 50 mg/kg, twice<br>daily      | Significant<br>protection against<br>neuronal loss | [13]      |
| Striatal Dopamine       | 15 & 50 mg/kg, twice<br>daily | Preservation of dopamine levels                    | [2][16]   |
| Phospho-S129 α-Syn      | 15 & 50 mg/kg, twice<br>daily | Significant reduction in pathological α-synuclein  | [13][15]  |
| Astrocyte Activation    | 15 & 50 mg/kg, twice<br>daily | Decreased GFAP staining                            | [15]      |

<sup>\*</sup>AAV-A53T-SNCA mouse model treated for 10 weeks.

# **Preclinical Evidence and Experimental Protocols**

The therapeutic potential of inhibiting USP30 has been validated through genetic knockout studies and pharmacological inhibition with **MTX115325**.

#### **Genetic Validation: Usp30 Knockout Mice**

Studies using Usp30 knockout (KO) mice have been instrumental. These mice are viable and show no overt pathology[2]. In the context of PD models, Usp30 KO mice exhibited:

- Increased Mitophagy: A significant increase in mitophagy levels was observed in the dopaminergic neurons of the substantia nigra in Usp30 KO mice compared to wild-type controls[16][17].
- Neuroprotection: Loss of USP30 protected against the loss of dopaminergic neurons induced by α-synuclein overexpression[2][4][17].
- Reduced Pathology: A decrease in the levels of phosphorylated S129  $\alpha$ -synuclein (a pathological hallmark of PD) was observed[2][13].



 Improved Motor Function: The mice were protected against the development of motor deficits associated with α-synuclein pathology[2][4].

### **Pharmacological Validation: MTX115325**

Treatment with **MTX115325** recapitulated the protective effects seen in the KO mice, confirming that pharmacological inhibition is a viable strategy[3]. In an  $\alpha$ -synuclein-based mouse model of PD, oral administration of **MTX115325** prevented dopaminergic neuronal loss, preserved striatal dopamine, and reduced  $\alpha$ -synuclein pathology[2][13][16]. These effects were dose-dependent, with a 50 mg/kg dose showing robust efficacy[13][15]. In vitro, **MTX115325** treatment of cultured neurons spurred mitophagy in a dose-dependent manner and increased the ubiquitylation of TOM20, a known USP30 substrate on the OMM[3][13][15].



Click to download full resolution via product page

**Caption:** Experimental workflow for preclinical evaluation of **MTX115325**.



### **Key Experimental Protocols**

Below are generalized protocols for key experiments cited in the evaluation of **MTX115325** and the PINK1/Parkin pathway.

#### ▶ Protocol 1: Western Blot Analysis of TOM20 Ubiquitylation

- 1. Cell Culture and Treatment:
- Culture HeLa or SH-SY5Y cells overexpressing Parkin.
- To induce mitophagy, treat cells with mitochondrial toxins such as Antimycin A and Oligomycin A (A/O) for a specified period (e.g., 90 minutes).[3][18]
- Concurrently, treat cells with a dose range of MTX115325 (e.g., 10 nM 1 μM) or vehicle control.[15]

#### 2. Protein Extraction:

- Lyse cells in RIPA buffer supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM) to preserve ubiquitin chains.
- Quantify protein concentration using a BCA assay.
- 3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C: anti-TOM20 and anti-Ubiquitin. An anti-Actin or anti-GAPDH antibody should be used as a loading control.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.



- Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
- 4. Quantification:
- Densitometry analysis is performed to quantify the bands corresponding to TOM20-Ub relative to total TOM20 and the loading control.[3][19]
- ▶ Protocol 2: Immunohistochemical Analysis of Dopaminergic Neuron Survival
- 1. Tissue Preparation:
- Following the 10-week treatment period, deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
- Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
- Section the brains coronally (e.g., 40 μm thickness) through the substantia nigra pars compacta (SNpc) using a cryostat.
- 2. Immunostaining:
- Wash free-floating sections in PBS.
- · Perform antigen retrieval if necessary.
- Block non-specific binding and permeabilize the tissue using a solution of 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours.
- Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.
- Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
- Counterstain with a nuclear stain like DAPI.



- 3. Imaging and Quantification:
- Mount sections onto slides and coverslip with anti-fade mounting medium.
- Acquire images of the SNpc using a fluorescence or confocal microscope.
- Perform stereological counting of TH-positive neurons in both the injected (lesioned) and non-injected hemispheres.
- The results are typically expressed as the percentage of surviving TH+ neurons on the injected side relative to the contralateral side.[16]

### **Clinical Development and Future Directions**

The robust preclinical data package for **MTX115325** has supported its advancement into human clinical trials. Mission Therapeutics received authorization to begin a Phase 1 clinical trial in the UK to evaluate the safety, pharmacokinetics, and CNS penetration of MTX325 in healthy volunteers and individuals with Parkinson's disease[5][13][14][20]. Early data have indicated a good safety profile and CNS penetration[20][21].

The study aims to establish proof-of-mechanism by measuring changes in biomarkers related to mitochondrial quality control and other PD-related markers[22]. A successful outcome from these initial human studies will pave the way for larger, longer-duration trials designed to assess whether MTX115325 can slow the progression of Parkinson's disease, offering a much-needed disease-modifying therapy[21][22]. A Phase 1b study in PD patients is anticipated to begin in early 2026[21].

#### Conclusion

MTX115325 represents a targeted, mechanism-based therapeutic approach for Parkinson's disease. By selectively inhibiting USP30, it enhances the natural cellular process of mitophagy to clear dysfunctional mitochondria, addressing a core pathological driver of the disease. The comprehensive preclinical evidence, demonstrating both target engagement and neuroprotective efficacy in relevant disease models, provides a strong rationale for its clinical investigation. The ongoing clinical trials will be crucial in determining if the promise of MTX115325 translates into a tangible therapeutic benefit for people living with Parkinson's disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30 loss or inhibition enhances mitophagy in Parkinson's disease mouse model | BioWorld [bioworld.com]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. Enhancing Mitophagy to Treat Parkinson's Disease | MedRAC@UNC [medrac.web.unc.edu]
- 6. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PINK1- and Parkin-mediated mitophagy at a glance PMC [pmc.ncbi.nlm.nih.gov]
- 9. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Functional Analysis of PINK1 and PRKN Coding Variants PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. criver.com [criver.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]



- 18. Reconstitution of Parkin ubiquitin ligase activity using mouse and human mitochondria [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]
- 21. pmlive.com [pmlive.com]
- 22. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson's Disease Progression | Parkinson's Disease [michaeljfox.org]
- To cite this document: BenchChem. [The role of MTX115325 in PINK1/Parkin pathway].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387795#the-role-of-mtx115325-in-pink1-parkin-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com